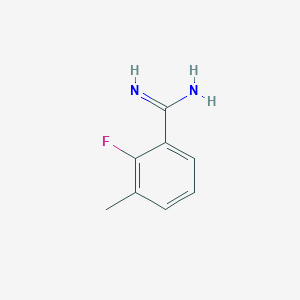

2-Fluoro-3-methylbenzimidamide

Descripción

2-Fluoro-3-methylbenzimidamide is a fluorinated benzimidamide derivative characterized by a benzimidamide core substituted with a fluorine atom at the 2-position and a methyl group at the 3-position of the benzene ring. The benzimidamide functional group (NH-C(NH2)-) distinguishes it from benzamides (CONH2) and sulfonamides, imparting distinct electronic and steric properties. Fluorine substitution is strategically employed to enhance metabolic stability, bioavailability, and target binding affinity, as seen in many bioactive compounds .

Propiedades

Fórmula molecular |

C8H9FN2 |

|---|---|

Peso molecular |

152.17 g/mol |

Nombre IUPAC |

2-fluoro-3-methylbenzenecarboximidamide |

InChI |

InChI=1S/C8H9FN2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H3,10,11) |

Clave InChI |

LWMUQLCNWMMGCX-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=CC=C1)C(=N)N)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methylbenzimidamide typically involves the reaction of 2-fluoro-3-methylbenzonitrile with ammonia or an amine under specific conditions. One common method is the reduction of the nitrile group to an imine, followed by hydrolysis to yield the desired benzimidamide. The reaction conditions often include the use of a reducing agent such as lithium aluminum hydride (LiAlH4) and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of 2-Fluoro-3-methylbenzimidamide may involve large-scale nitration and fluorination processes, followed by the conversion of the resulting intermediates to the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-3-methylbenzimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce amines.

Aplicaciones Científicas De Investigación

2-Fluoro-3-methylbenzimidamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 2-Fluoro-3-methylbenzimidamide exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can influence enzyme activity, protein binding, and other biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 2-Fluoro-3-methylbenzimidamide with structurally or functionally related compounds, emphasizing substituent effects, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Key Observations:

- This contrasts with the amide group in ’s compound, which may prioritize conformational flexibility .

- Fluorine Position : Fluorine at the 2-position (ortho to the functional group) may introduce steric hindrance and electron-withdrawing effects, altering π-stacking or dipole interactions compared to para-fluorinated analogs like Bicalutamide’s Related Substance N .

- Methyl Group Role: The 3-methyl group likely increases lipophilicity (logP ~2.5 predicted) compared to non-methylated benzimidamides, balancing solubility and membrane permeability. In contrast, the indole-ethyl side chain in ’s compound raises logP (~3.0), favoring hydrophobic binding pockets .

Actividad Biológica

2-Fluoro-3-methylbenzimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and various biological effects observed in research studies.

- Molecular Formula : CHFN

- Molecular Weight : 167.17 g/mol

- CAS Number : 1187930-24-0

The biological activity of 2-Fluoro-3-methylbenzimidamide is attributed to its ability to interact with various molecular targets within biological systems. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their activity and leading to various biological effects.

- DNA Interaction : It may interfere with DNA replication by intercalating between base pairs, which is crucial for its anticancer properties.

- Receptor Binding : It has the potential to bind to specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that 2-Fluoro-3-methylbenzimidamide exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Properties

Preliminary studies have demonstrated that this compound can inhibit the proliferation of cancer cells in vitro. The selectivity index calculated in these studies indicates a favorable therapeutic window for further exploration in cancer treatment.

Case Studies

-

Case Study 1: Antiviral Activity

- A recent study explored the antiviral properties of various benzimidamide derivatives, including 2-Fluoro-3-methylbenzimidamide. The compound showed promising results in inhibiting viral replication in cell cultures infected with Coxsackievirus B3.

-

Case Study 2: Anti-inflammatory Effects

- Another investigation focused on the anti-inflammatory effects of this compound in animal models. The compound demonstrated significant reductions in inflammatory markers, suggesting potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Synthesis and Structural Characteristics

The synthesis of 2-Fluoro-3-methylbenzimidamide typically involves the reaction of appropriate benzaldehyde derivatives with methylamine under acidic conditions. Various synthetic routes can be optimized for yield and purity, including solvent-free methods and microwave-assisted synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.